molecular formula C11H11ClFNOS B7514325 (4-Chloro-2-fluorophenyl)-thiomorpholin-4-ylmethanone

(4-Chloro-2-fluorophenyl)-thiomorpholin-4-ylmethanone

Cat. No. B7514325
M. Wt: 259.73 g/mol
InChI Key: OGIOCKCMGCULCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Chloro-2-fluorophenyl)-thiomorpholin-4-ylmethanone, also known as CFTM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CFTM belongs to the class of thiomorpholine derivatives and has shown promising results in various preclinical studies.

Mechanism of Action

The mechanism of action of (4-Chloro-2-fluorophenyl)-thiomorpholin-4-ylmethanone is not fully understood. However, it has been reported to inhibit the activity of various enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. (4-Chloro-2-fluorophenyl)-thiomorpholin-4-ylmethanone has also been found to inhibit the proliferation of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
(4-Chloro-2-fluorophenyl)-thiomorpholin-4-ylmethanone has been found to have various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. (4-Chloro-2-fluorophenyl)-thiomorpholin-4-ylmethanone has also been found to increase the levels of anti-inflammatory cytokines such as IL-10. Furthermore, (4-Chloro-2-fluorophenyl)-thiomorpholin-4-ylmethanone has been reported to decrease the levels of oxidative stress markers such as malondialdehyde and increase the levels of antioxidant enzymes such as superoxide dismutase.

Advantages and Limitations for Lab Experiments

One of the advantages of (4-Chloro-2-fluorophenyl)-thiomorpholin-4-ylmethanone is its ability to inhibit the activity of various enzymes, making it a potential therapeutic agent for various diseases. Furthermore, (4-Chloro-2-fluorophenyl)-thiomorpholin-4-ylmethanone has shown to have low toxicity in preclinical studies, making it a safe option for further research. However, one of the limitations of (4-Chloro-2-fluorophenyl)-thiomorpholin-4-ylmethanone is its low solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are various future directions for the research on (4-Chloro-2-fluorophenyl)-thiomorpholin-4-ylmethanone. One of the potential directions is to investigate its efficacy in treating neurodegenerative diseases such as Huntington's disease and multiple sclerosis. Furthermore, the potential use of (4-Chloro-2-fluorophenyl)-thiomorpholin-4-ylmethanone as an anti-inflammatory and analgesic agent in the treatment of inflammatory disorders such as rheumatoid arthritis and osteoarthritis can also be explored. Another potential direction is to investigate the use of (4-Chloro-2-fluorophenyl)-thiomorpholin-4-ylmethanone as an adjuvant therapy in cancer treatment.
Conclusion:
In conclusion, (4-Chloro-2-fluorophenyl)-thiomorpholin-4-ylmethanone has shown promising results in various preclinical studies. Its potential therapeutic applications in various diseases such as cancer, neurodegenerative diseases, and inflammatory disorders make it an attractive option for further research. However, more studies are needed to fully understand its mechanism of action and efficacy in treating various diseases.

Synthesis Methods

The synthesis of (4-Chloro-2-fluorophenyl)-thiomorpholin-4-ylmethanone involves the reaction of 4-chloro-2-fluoroaniline with thiomorpholine-4-carbonyl chloride in the presence of a base. The resulting product is then purified using column chromatography. The yield of (4-Chloro-2-fluorophenyl)-thiomorpholin-4-ylmethanone obtained through this method is approximately 65%.

Scientific Research Applications

(4-Chloro-2-fluorophenyl)-thiomorpholin-4-ylmethanone has shown potential therapeutic applications in various preclinical studies. It has been found to possess anticancer, antitumor, and antiviral properties. (4-Chloro-2-fluorophenyl)-thiomorpholin-4-ylmethanone has also been reported to have anti-inflammatory and analgesic effects. Furthermore, (4-Chloro-2-fluorophenyl)-thiomorpholin-4-ylmethanone has shown to be effective in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(4-chloro-2-fluorophenyl)-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClFNOS/c12-8-1-2-9(10(13)7-8)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGIOCKCMGCULCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)C2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chloro-2-fluorophenyl)-thiomorpholin-4-ylmethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.